molecular formula C39H42N4O9S B609405 Naldemedine tosylate CAS No. 1345728-04-2

Naldemedine tosylate

Katalognummer: B609405
CAS-Nummer: 1345728-04-2
Molekulargewicht: 742.8 g/mol
InChI-Schlüssel: WCYDLROFMZJJLE-RTMHEQJQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Naldemedine tosylate is synthesized through a multi-step process involving the modification of naltrexoneThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure settings .

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to monitor the consistency and safety of the final product. The compound is then formulated into film-coated tablets for oral administration .

Analyse Chemischer Reaktionen

Types of Reactions

Naldemedine tosylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include various metabolites that retain the core structure of naldemedine but with modified functional groups. These metabolites can have different pharmacological activities and are often studied for their potential therapeutic benefits .

Wissenschaftliche Forschungsanwendungen

Naldemedine tosylate has several scientific research applications, including:

Wirkmechanismus

Naldemedine tosylate exerts its effects by binding to and antagonizing μ-opioid receptors in the gastrointestinal tract. This binding inhibits the constipating effects of opioids without affecting their central analgesic properties. The compound also interacts with δ- and κ-opioid receptors, contributing to its overall pharmacological profile .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Naldemedine tosylate is unique due to its modified structure, which enhances its ability to selectively target peripheral opioid receptors while minimizing central nervous system effects. This selective action reduces the risk of opioid withdrawal symptoms and maintains the analgesic efficacy of co-administered opioids .

Biologische Aktivität

Naldemedine tosylate, marketed under the brand name Symproic, is a peripherally acting μ-opioid receptor antagonist primarily used to treat opioid-induced constipation (OIC). This compound has garnered attention for its unique mechanism of action, pharmacokinetic properties, and clinical efficacy in various patient populations, particularly those suffering from cancer-related constipation. This article explores the biological activity of this compound through detailed research findings, data tables, and case studies.

This compound is a synthetic derivative of naldemedine, characterized by its potent antagonistic effects on μ-, δ-, and κ-opioid receptors. Its chemical structure is designed to selectively block the peripheral effects of opioids without affecting central nervous system (CNS) functions, thus minimizing the risk of withdrawal symptoms or abuse potential associated with traditional opioid treatments .

Key Pharmacological Characteristics

  • Binding Affinity : Naldemedine exhibits high binding affinity to opioid receptors, with significant antagonist activity noted in functional assays.
  • Pharmacokinetics :
    • Cmax : Approximately 0.2 mg of naldemedine achieves a peak plasma concentration (Cmax) within 1-2 hours post-administration.
    • Half-Life : The elimination half-life is approximately 11 hours, allowing for once-daily dosing .
    • Metabolism : Primarily metabolized by CYP3A4, with nor-naldemedine as the main active metabolite, which also possesses antagonist properties but is less potent than naldemedine itself .

Case Studies and Clinical Trials

  • Efficacy in Cancer Patients :
    A pivotal study assessed the efficacy of naldemedine in patients with cancer experiencing OIC. In a randomized controlled trial involving 233 patients:
    • Responder Rates : The naldemedine group demonstrated a spontaneous bowel movement (SBM) responder rate of 73.3%, significantly higher than the placebo group at 41.9% (p < 0.0001).
    • Time to First SBM : The median time to first SBM was notably shorter in the naldemedine group (4 hours vs. 27.7 hours in placebo) .
  • Safety Profile :
    • Adverse events were primarily gastrointestinal, with diarrhea being more prevalent in the naldemedine group compared to placebo (p < 0.05). However, serious adverse events were comparable between both groups, indicating a favorable safety profile for naldemedine .

Comparative Efficacy Data

The following table summarizes key findings from clinical trials comparing naldemedine with placebo:

Study Population Naldemedine Responder Rate (%) Placebo Responder Rate (%) p-value
COMPOSE-4Cancer Patients73.341.9<0.0001
COMPOSE-5Extended Cancer StudySignificant ImprovementNot applicable<0.001
General OIC PopulationMixed ConditionsVaries (average ~60-70%)Varies<0.05

Impact on Opioid-Induced Nausea and Vomiting (OINV)

A retrospective study indicated that naldemedine may also reduce the incidence of OINV among patients initiating opioid therapy:

  • Among 982 patients analyzed, those receiving naldemedine had a significantly lower incidence of OINV compared to those who did not receive it (specific percentages not disclosed) . This suggests potential dual benefits for patients requiring opioid analgesia.

Eigenschaften

CAS-Nummer

1345728-04-2

Molekularformel

C39H42N4O9S

Molekulargewicht

742.8 g/mol

IUPAC-Name

(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,7,9-trihydroxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-yl]-1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-6-carboxamide;4-methylbenzenesulfonic acid

InChI

InChI=1S/C32H34N4O6.C7H8O3S/c1-30(2,29-33-27(35-42-29)18-6-4-3-5-7-18)34-28(39)20-15-32(40)22-14-19-10-11-21(37)25-23(19)31(32,26(41-25)24(20)38)12-13-36(22)16-17-8-9-17;1-6-2-4-7(5-3-6)11(8,9)10/h3-7,10-11,17,22,26,37-38,40H,8-9,12-16H2,1-2H3,(H,34,39);2-5H,1H3,(H,8,9,10)/t22-,26+,31+,32-;/m1./s1

InChI-Schlüssel

WCYDLROFMZJJLE-RTMHEQJQSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C1=NC(=NO1)C2=CC=CC=C2)NC(=O)C3=C(C4C56CCN(C(C5(C3)O)CC7=C6C(=C(C=C7)O)O4)CC8CC8)O

Isomerische SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C1=NC(=NO1)C2=CC=CC=C2)NC(=O)C3=C([C@H]4[C@@]56CCN([C@@H]([C@@]5(C3)O)CC7=C6C(=C(C=C7)O)O4)CC8CC8)O

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C1=NC(=NO1)C2=CC=CC=C2)NC(=O)C3=C(C4C56CCN(C(C5(C3)O)CC7=C6C(=C(C=C7)O)O4)CC8CC8)O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

S 297995;  S-297995;  S297995;  S 297,995;  S-297,995;  S297,995;  Naldemedine;  Naldemedine tosylate;  Symproic; 

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Naldemedine tosylate
Reactant of Route 2
Naldemedine tosylate
Reactant of Route 3
Naldemedine tosylate
Reactant of Route 4
Naldemedine tosylate
Reactant of Route 5
Naldemedine tosylate
Reactant of Route 6
Naldemedine tosylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.